molecular formula C18H18N4O4 B11978584 N'-(2,3,4-Trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(2,3,4-Trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide

Katalognummer: B11978584
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: IGSBHJWBAHMGLF-ZVBGSRNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2,3,4-Trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound known for its diverse applications in scientific research. This compound features a benzimidazole core linked to a trimethoxybenzylidene moiety, making it a valuable molecule in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3,4-Trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 2,3,4-trimethoxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2,3,4-Trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(2,3,4-Trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-(2,3,4-Trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(2,3,4-Trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trimethoxybenzylidene moiety enhances its ability to interact with various molecular targets, making it a versatile compound in research and potential therapeutic applications.

Eigenschaften

Molekularformel

C18H18N4O4

Molekulargewicht

354.4 g/mol

IUPAC-Name

N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C18H18N4O4/c1-24-15-7-5-12(16(25-2)17(15)26-3)9-21-22-18(23)11-4-6-13-14(8-11)20-10-19-13/h4-10H,1-3H3,(H,19,20)(H,22,23)/b21-9+

InChI-Schlüssel

IGSBHJWBAHMGLF-ZVBGSRNCSA-N

Isomerische SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)OC)OC

Kanonische SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)OC)OC

Löslichkeit

47.6 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.